Dimethyl octenyl acetate

Description

Contextualization of Monoterpenoid Acetates in Organic Chemistry Research

Monoterpenoids, a class of naturally occurring compounds, and their acetate (B1210297) derivatives are pivotal in organic chemistry. These compounds, often found in the essential oils of plants, are characterized by their diverse structures and biological activities. longdom.orgnih.gov Monoterpenoid acetates, formed by the esterification of a monoterpenoid alcohol with acetic acid, are of particular interest due to their altered chemical and physical properties compared to their parent alcohols. acs.org This derivatization can influence factors such as volatility, solubility, and biological efficacy, making them valuable subjects for structure-activity relationship studies. acs.org Research in this area often focuses on their synthesis, stereochemistry, and potential applications, which span from fragrances and flavorings to pharmaceuticals and agrochemicals. acs.orgontosight.ai The study of monoterpenoid acetates provides a rich platform for exploring fundamental principles of organic chemistry, including reaction mechanisms, stereoselective synthesis, and the impact of functional groups on molecular properties. nih.govbeilstein-journals.org

Significance of Dimethyl Octenyl Acetate and Related Isomers in Advanced Chemical Synthesis

This compound, a specific monoterpenoid acetate, and its various isomers hold considerable significance in the realm of advanced chemical synthesis. The structural complexity and presence of chiral centers in these molecules make them challenging yet rewarding targets for synthetic chemists. The development of selective and efficient methods for the synthesis of specific isomers of this compound is a key area of research. google.com These synthetic routes often serve as a testing ground for new catalytic systems and reaction methodologies. researchgate.net

The isomers of this compound can exhibit distinct biological activities and sensory properties, underscoring the importance of stereocontrolled synthesis. For instance, different isomers may possess unique fragrance profiles or varying degrees of efficacy as insect repellents or pheromones. researchgate.net Consequently, the ability to selectively synthesize a particular isomer is crucial for its practical application. Furthermore, this compound and its isomers can serve as valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. ontosight.ai

Overview of Current Research Trajectories for Complex Esters

The field of complex ester research is dynamic and multifaceted, with several key trajectories shaping its current direction. One major focus is the development of novel and sustainable synthetic methods. This includes the use of biocatalysis, such as enzymatic reactions, to achieve high selectivity and efficiency under mild conditions. nih.gov Another significant trend is the exploration of the intricate relationship between the three-dimensional structure of complex esters and their physical properties, such as crystallization behavior and phase transitions. mdpi.com

Computational chemistry and molecular modeling are increasingly being employed to predict the properties and reactivity of complex esters, guiding experimental design and accelerating the discovery of new applications. rsc.orgmdpi.com Research is also directed towards understanding the interactions of complex esters with biological systems, including their metabolism and potential as bioactive compounds. researchgate.net The study of catechin (B1668976) esters in tea leaves, for example, has revealed novel metabolic pathways and developmental regulation. nih.gov These research efforts are expanding the potential applications of complex esters in materials science, medicine, and agriculture.

Scope of the Academic Investigation into this compound

The academic investigation of this compound encompasses a broad range of chemical disciplines. A primary area of focus is its synthesis and characterization. Researchers are actively developing and refining synthetic methods to produce this compound and its isomers with high purity and yield. google.com This includes both traditional chemical synthesis and biocatalytic approaches. nih.gov

Another significant aspect of the investigation involves the detailed analysis of its chemical and physical properties. This includes spectroscopic analysis to determine its structure and studies on its stereochemistry. The biological activity of this compound is also a key area of research, with studies exploring its potential as a flavoring agent, fragrance component, and its role in biological signaling processes. researchgate.netfda.gov Furthermore, its presence in natural sources, such as in the liquid smoke from mangrove twigs, is also being explored. researchgate.net

Data on this compound and Related Compounds

The following tables provide a summary of key data related to this compound and its isomers.

Table 1: Chemical Identification of this compound Isomers

| Isomer Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,7-Dimethyl-6-octenyl acetate | 150-84-5 | C12H22O2 | 198.30 |

| (3R)-3,7-Dimethyl-6-octenyl acetate | 20425-54-1 | C12H22O2 | 198.31 |

| 3,7-Dimethyl-7-octenyl acetate | Not available | C12H22O2 | 198.30 |

Data sourced from multiple chemical databases. nist.govsigmaaldrich.com

Table 2: Research Focus on Octenyl Acetate Derivatives

| Research Area | Key Findings and Applications |

| Synthesis | Development of stereoselective synthesis methods for specific isomers. google.com |

| Biological Activity | Investigated for use as insect repellents and pheromones. researchgate.net |

| Flavor & Fragrance | Utilized as a flavoring agent and fragrance component in various products. ontosight.aifda.gov |

| Natural Occurrence | Identified as a component in the essential oils of certain plants and in liquid smoke. longdom.orgresearchgate.net |

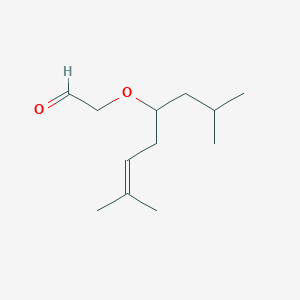

Structure

2D Structure

3D Structure

Properties

CAS No. |

102-58-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |

InChI |

InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |

InChI Key |

WPZHLSFMGCSZMV-UHFFFAOYSA-N |

SMILES |

CC(C)CC(CC=C(C)C)OCC=O |

Canonical SMILES |

CC(C)CC(CC=C(C)C)OCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethyl Octenyl Acetate and Analogs

Chemoenzymatic and Enzymatic Synthesis Approaches

The synthesis of flavor and fragrance esters such as dimethyl octenyl acetate (B1210297) and its analogs is increasingly shifting towards biocatalytic methods due to consumer demand for natural products and the need for greener, more sustainable chemical processes. researchgate.net Chemoenzymatic and enzymatic strategies, particularly those utilizing lipases, offer high selectivity and operate under mild conditions, minimizing byproduct formation and energy consumption. nih.gov

Biocatalytic esterification is a prominent method for producing esters. This process is catalyzed by lipases (triacylglycerol hydrolases), which, in non-aqueous environments, can effectively catalyze the synthesis of ester bonds from an alcohol and a carboxylic acid. This reversible reaction is a cornerstone of green chemistry for creating a wide array of esters.

The efficiency of biocatalytic esterification is highly dependent on the choice of lipase (B570770), as these enzymes exhibit significant substrate specificity. This specificity affects the reaction rate by influencing the energy barrier for the reactants. mdpi.com Different lipases from microbial sources such as Candida antarctica, Candida rugosa, Rhizomucor miehei, and Thermomyces lanuginosus are widely employed as biocatalysts. nih.gov

Research into the synthesis of various flavor esters has demonstrated this specificity. For instance, in the production of octyl formate, different commercial lipases showed varied catalytic activity, highlighting the importance of screening for the optimal enzyme for a specific substrate pair. mdpi.com Similarly, in the synthesis of eugenyl acetate, Lipozyme® TL 100L (from Thermomyces lanuginosus) showed superior performance compared to CALB L (Candida antarctica lipase B) and a lipase from Penicillium sumatrense. scispace.comnih.gov The selection of the lipase is therefore a critical first step in designing an efficient synthesis process.

| Ester Product | Lipase Source | Conversion Rate (%) | Reference |

|---|---|---|---|

| Octyl Formate | Immobilized Lipase | ~82% | mdpi.com |

| Eugenyl Acetate | Lipozyme® TL 100L | 91.8% | scispace.comnih.gov |

| Eugenyl Acetate | CALB L | <60% | scispace.com |

| Xylose Oleate | Porcine Pancreatic Lipase | ~70% | nih.gov |

Immobilization of lipases on solid supports is a key strategy to enhance their stability, activity, and reusability, making the enzymatic process more economically viable. mdpi.comnih.gov Novozym 435 is a widely used commercial biocatalyst, which consists of lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin. rsc.orgrsc.orgresearchgate.net This immobilization is achieved through interfacial activation, resulting in a highly active and stable catalyst. nih.govrsc.org

Novozym 435 has proven to be exceptionally efficient in a vast range of esterification reactions, consistently providing high conversion yields for the synthesis of alkyl esters, sugar esters, and polyesters. nih.govrsc.orgtandfonline.com Its outstanding performance is attributed to the high stability of CALB in hydrophobic organic media. nih.gov The use of immobilized enzymes like Novozym 435 simplifies the downstream processing, as the catalyst can be easily separated from the reaction mixture and reused for multiple cycles. nih.govresearcher.life

| Ester Synthesized | Reaction System | Conversion/Yield | Reference |

|---|---|---|---|

| Methyl Laurate | Miniaturized Continuous Flow | >99% | tandfonline.com |

| Alkyl Esters | Continuous Flow Packed-Bed | ~100% | nih.gov |

| Butyl Caprylate | Solvent-Free Batch Reactor | 92% | rsc.org |

| Citronellyl Palmitate | Hexane Solvent | >95% | rsc.org |

| Xylose Caproate | Various Solvents | 50-64% | nih.gov |

Continuous-flow processing represents a significant advancement in the industrial application of biocatalysis for ester synthesis. nih.gov Compared to traditional batch reactors, continuous-flow microreactors offer numerous advantages, including enhanced process efficiency, improved mass and heat transfer, precise control over reaction parameters (like residence time), and shorter reaction times. mdpi.com These benefits can lead to increased productivities and reduced waste generation. mdpi.com

For example, the enzymatic synthesis of β-amino acid esters was achieved with a better yield in 30 minutes using a continuous-flow microreactor, whereas a batch bioreactor required 24 hours to reach an ideal yield. mdpi.com In the synthesis of various alkyl esters using Novozym 435 in a packed-bed continuous flow reactor, a decrease in flow rate led to increased residence time, resulting in higher conversion rates. tandfonline.com At a flow rate of 1 µL min⁻¹, a 95.9% conversion was achieved, demonstrating the precise control offered by these systems. tandfonline.com The integration of biocatalysis within continuous-flow reactors is a key strategy for developing efficient and green synthesis methods for esters. mdpi.comacs.org

| Parameter | Batch Bioreactor | Continuous-Flow Microreactor | Reference |

|---|---|---|---|

| Reaction Time | ~24 hours | 30 minutes | mdpi.com |

| Process Control | Less precise | Facilitates control of parameters | mdpi.com |

| Efficiency | Lower | Improves process efficiency and material transfer | mdpi.com |

To maximize the yield and efficiency of enzymatic esterification, it is crucial to optimize various reaction parameters. The choice of solvent and the control of water activity in the reaction medium are among the most critical factors influencing enzyme performance.

The solvent system plays a pivotal role in lipase-catalyzed reactions. The polarity of the solvent can significantly affect enzyme activity and, consequently, the reaction rate and conversion. uni-pannon.huresearchgate.net Generally, apolar, hydrophobic solvents are preferred for ester synthesis as they tend to maintain the essential water layer around the enzyme, which is necessary for its catalytic activity, without stripping it away. For instance, in one study, a 92% ester conversion was achieved in the apolar solvent hexane, compared to only 77% in the more polar acetonitrile (B52724). tandfonline.com Solvents with a high partition coefficient (log P > 3.0) have been shown to support high enzyme activity and conversions. nih.gov Solvent-free systems are also an attractive, green alternative, offering benefits such as maximized substrate concentration and simplified product purification. researchgate.netresearcher.lifenih.govresearchgate.net

Water activity (a_w) is another critical parameter, as water is a product of the esterification reaction. nih.gov An increase in water content can shift the reaction equilibrium towards hydrolysis, the reverse reaction, thereby decreasing the final ester yield. nih.govresearchgate.net Therefore, maintaining a low and constant water activity is essential for maximizing ester production. uni-pannon.huresearchgate.net The optimal water activity can vary depending on the enzyme and the solvent used. uni-pannon.hunih.gov For many esterification reactions, a water activity of less than 0.2 is considered most suitable. researchgate.net In solvent-free systems, removing the water byproduct, for example by using a vacuum, is crucial for driving the reaction towards completion and achieving high product yields. researcher.lifenih.govnih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent | Hexane (apolar) | 92% ester conversion | tandfonline.com |

| Solvent | Acetonitrile (polar) | 77% ester conversion | tandfonline.com |

| Water Activity (a_w) | Low (a_w < 0.2) | Reported as most suitable for sugar ester production | researchgate.net |

| Water Activity (a_w) | Increasing a_w | Can increase competition of water as a nucleophile, affecting kinetics | nih.gov |

| Water Removal | Vacuum in solvent-free system | Achieved 87-95% product yield | nih.govnih.gov |

Optimization of Biocatalytic Reaction Parameters

Substrate Ratio and Reaction Time Effects

For instance, increasing the substrate molar ratio, typically with an excess of the acylating agent, can shift the reaction equilibrium towards the product side, leading to higher conversions. In one study, a substrate molar ratio of 5:1 was found to contribute to a conversion rate of nearly 100% researchgate.net. However, an excessively high concentration of one substrate can sometimes negatively impact enzyme stability or lead to side reactions.

Reaction time is another crucial factor. Generally, the product yield increases with time until the reaction reaches equilibrium or the catalyst (e.g., an enzyme) begins to deactivate. The optimal reaction time is the point at which maximum yield is achieved without significant product degradation or catalyst decomposition. For example, in the synthesis of methyl eugenol (B1671780) and veratraldehyde, excellent yields of 95-96% were obtained after a few hours under mild conditions researchgate.net. Determining the optimal time course for a reaction prevents unnecessary energy consumption and can improve process efficiency.

The interactive table below illustrates hypothetical data on how these parameters can affect the yield of an acetate synthesis reaction, based on principles observed in related esterifications.

Table 1: Effect of Substrate Ratio and Reaction Time on Acetate Yield Hypothetical data based on established chemical principles.

| Run | Substrate Ratio (Acyl Donor:Alcohol) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 1 | 1:1 | 4 | 65 |

| 2 | 1:1 | 8 | 78 |

| 3 | 1:1 | 12 | 80 |

| 4 | 3:1 | 4 | 85 |

| 5 | 3:1 | 8 | 94 |

| 6 | 3:1 | 12 | 95 |

| 7 | 5:1 | 4 | 90 |

| 8 | 5:1 | 8 | 99 |

Statistical Experimental Design for Yield Enhancement

To efficiently optimize the synthesis of complex molecules like dimethyl octenyl acetate, statistical experimental design provides a powerful alternative to the traditional one-variable-at-a-time approach. Methodologies such as Design of Experiments (DoE) allow for the simultaneous investigation of multiple process variables (factors) to identify their individual and interactive effects on the product yield. This approach enables the development of robust and high-yielding synthetic protocols with fewer experimental runs.

Statistical analysis of experimental results, often visualized using a Pareto chart, can clearly distinguish the factors that have a significant impact on the outcome from those that do not researchgate.net. For example, in an enzymatic acylation, statistical analysis revealed that substrate molar ratio and temperature had a significant positive effect on yield, while enzyme concentration had a negative effect under the tested conditions researchgate.net. This level of insight is crucial for targeted process optimization.

A common approach is to use a factorial design, where factors such as temperature, catalyst loading, substrate ratio, and reaction time are varied at different levels (e.g., low, medium, and high). The results are then fitted to a mathematical model to map the "response surface" and predict the optimal conditions for maximizing the yield.

Table 2: Example of a Factorial Design for Synthesis Optimization Illustrative factors and levels for a statistical experimental design.

| Factor | Level: -1 (Low) | Level: 0 (Medium) | Level: +1 (High) |

|---|---|---|---|

| A: Temperature (°C) | 40 | 50 | 60 |

| B: Catalyst Loading (mol%) | 0.5 | 1.0 | 1.5 |

Stereoselective Chemical Synthesis Strategies

Enantioselective Pathways for Chiral Acetate Formation

The synthesis of a specific enantiomer of a chiral acetate is a significant challenge in modern chemistry, particularly in the pharmaceutical and fragrance industries where the biological activity of enantiomers can differ dramatically nih.gov. Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over others wikipedia.org. This is achieved by using a chiral feature—such as a catalyst, auxiliary, or reagent—to influence the reaction's transition state energy, favoring one stereochemical outcome wikipedia.org. Key strategies include enantioselective catalysis with chiral metal complexes, the use of chiral auxiliaries covalently bonded to the substrate, and biocatalysis wikipedia.org.

Homogeneous gold catalysis has emerged as a powerful tool for a variety of complex organic transformations under mild conditions nih.govuni-heidelberg.de. As strong yet air- and moisture-tolerant carbophilic Lewis acids, gold complexes are highly effective at activating C-C multiple bonds, such as those in alkenes and alkynes nih.govuni-heidelberg.de. This activation enables a range of stereoselective addition reactions. The development of chiral ligands for gold catalysts has facilitated enantioselective variants of these transformations, making it possible to synthesize chiral products with high levels of stereocontrol nih.gov.

Gold(I)-catalyzed reactions, such as the cyclopropanation of alkenes, can proceed with high diastereo- and enantioselectivity when appropriate chiral ligands are employed acs.org. For example, gold(I) catalysts can activate N,O-acetals to generate cyclic iminium ions, which then react with nucleophiles like terminal alkynes in a stereocontrolled manner researchgate.net. While a specific application to this compound is not detailed, the principles of gold-catalyzed stereospecific hydrofunctionalization and cycloisomerization are directly applicable to the synthesis of complex chiral molecules from unsaturated precursors nih.gov. The choice of the ancillary ligand on the gold center is often crucial in determining the reaction pathway and stereochemical outcome nih.gov.

Table 3: Examples of Gold-Catalyzed Enantioselective Transformations Data from representative studies on gold catalysis.

| Catalyst/Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Chiral Bis(phosphine)digold(I) | Alkoxycyclization | 1,6-enyne | >95 | 94 |

| (S,R,R)-11/AgNTf₂ | Alkynylation | N,O-acetal | 65 | 70 (30% dr) |

The asymmetric acylation of enolates is a foundational strategy for constructing chiral β-dicarbonyl compounds, which are valuable synthetic intermediates. This method often relies on the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical course of a reaction researchgate.net.

In a well-established approach, a prochiral N-acyl imide is deprotonated to form a chiral enolate. The chiral auxiliary, typically an oxazolidinone, directs the incoming acylating agent to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity acs.org. After the acylation step, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. This methodology provides a direct and highly predictable pathway for creating chiral β-dicarbonyl synthons acs.org. While this method primarily produces β-dicarbonyls, modifications and subsequent reaction steps can convert these intermediates into a variety of other chiral structures. The stereochemical outcome is highly dependent on the structure of the auxiliary, the enolate geometry, and the reaction conditions.

Table 4: Asymmetric Acylation using Chiral Auxiliaries Representative data for diastereoselective enolate acylation.

| Chiral Auxiliary | Substrate | Acylating Agent | Diastereomeric Ratio |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl imide | Acetyl chloride | >99:1 |

| (S)-4-benzyl-2-oxazolidinone | N-phenylacetyl imide | Propionyl chloride | 95:5 |

One effective strategy involves the stereoconvergent substitution of allylic acetates. In this approach, enantiomerically enriched α-acetoxyallylsilanes can be treated with organocuprates. The reaction proceeds through an anti-attack mechanism, where the nucleophile adds to the face opposite the leaving acetate group researchgate.net. Crucially, the configuration of the newly formed stereocenter can be controlled by the geometry (E or Z) of the double bond in the starting allylic acetate researchgate.net. This method provides a flexible route to chiral vinylsilanes, which are versatile intermediates for further transformations.

The fundamental origin of chirality in these structures is analogous to that in organic compounds, where a central atom is bonded to four different substituents nih.gov. The introduction of chirality can be dictated by a chiral catalyst, a chiral auxiliary, or a chiral substrate wikipedia.org. For octenyl structures, this means that a chiral center can be set relative to the double bond's position and geometry, and subsequent reactions can build upon this initial stereochemical information to construct more complex chiral molecules. Government regulations, such as those from the FDA, underscore the importance of establishing absolute stereochemistry for compounds with chiral centers early in the development process nih.gov.

Total Synthesis Approaches Utilizing Precursors

The total synthesis of this compound and its analogs relies on the strategic construction of the alcohol precursor, a dimethyl octenol. The assembly of this precursor's carbon skeleton is a critical step, for which organometallic reactions are particularly well-suited.

Grignard reagents (RMgX) are powerful nucleophiles and are exceptionally useful for forming carbon-carbon bonds, making them ideal for assembling the branched carbon skeleton of terpene alcohols, the precursors to compounds like this compound. researchgate.netpw.live The synthesis typically involves the reaction of a Grignard reagent with a suitable carbonyl compound, such as a ketone or an aldehyde. pw.livechemistrysteps.com

The type of carbonyl compound used dictates the class of the resulting alcohol. To synthesize a tertiary alcohol like a dimethyl octenol, a ketone is treated with a Grignard reagent. The organic group from the Grignard reagent adds to the carbonyl carbon, and after an acidic workup, a tertiary alcohol is formed. chemistrysteps.compearson.com For example, the carbon skeleton of 3,7-dimethyloct-6-en-3-ol, a precursor for an analog, can be assembled by reacting 5-methylhex-4-en-2-one (B3257107) with methylmagnesium bromide.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. researchgate.net This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated by the addition of a dilute acid, like HCl or H2SO4, to yield the final alcohol. pw.live The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive with water. researchgate.netpw.live

Recent advancements have explored flow reactor methods for Grignard reactions in terpene synthesis, which offer advantages like improved reproducibility and higher yields (60-97%) compared to traditional batch processes. researchgate.net These methods can also reduce the need for excess reagents and allow for the use of solvent mixtures, potentially improving the process's environmental footprint. researchgate.net

Table 1: Grignard Reagent Applications in Precursor Synthesis

| Carbonyl Precursor | Grignard Reagent | Resulting Alcohol Structure | Class of Alcohol |

|---|---|---|---|

| Ketone (R₂CO) | R'MgX | Tertiary Alcohol (R₂R'COH) | Tertiary |

| Aldehyde (RCHO) | R'MgX | Secondary Alcohol (RCHR'OH) | Secondary |

| Formaldehyde (HCHO) | R'MgX | Primary Alcohol (R'CH₂OH) | Primary |

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize environmental impact. This includes the exploration of benign solvents and reaction conditions that eliminate the need for catalysts and solvents altogether.

The esterification of the alcohol precursor to form this compound is a key step where green solvents can be employed to replace volatile and often hazardous organic solvents.

Densified Carbon Dioxide (CO₂): Supercritical or CO₂-expanded liquids are attractive green solvents due to their non-toxic, non-flammable nature and tunable properties. chemistryviews.org In the context of esterification, CO₂-expanded alcohols, such as methanol, can be used. rsc.org This approach combines the recovery of carboxylate anions with the esterification step. For instance, a high yield of methyl acetate was achieved at a relatively low CO₂ pressure (5 bar) and temperature (60 °C). rsc.org This methodology presents a promising route for acetate synthesis with low chemical consumption and waste production. rsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. diva-portal.orgacs.org They can act as both the solvent and the catalyst in esterification reactions. researchinschools.org Brønsted acidic ionic liquids, in particular, have been shown to be effective catalysts for esterification, with performance comparable to conventional mineral acids like sulfuric acid. researchgate.net A key advantage is the often straightforward separation of the ester product, which may be immiscible with the ionic liquid, allowing for the easy recovery and recycling of the IL for subsequent reaction cycles. researchinschools.orgresearchgate.net

Table 2: Comparison of Green Solvents in Esterification

| Solvent System | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Densified CO₂ | Low pressure (e.g., 5-10 bar), mild temperature (e.g., 60 °C) rsc.org | Low waste, low chemical consumption, non-toxic rsc.org | Requires pressurized equipment |

| Ionic Liquids | Mild temperature (e.g., 90 °C) researchinschools.org | Can act as both catalyst and solvent, recyclable, easy product separation researchinschools.orgresearchgate.net | Higher viscosity than conventional solvents, potential toxicity of some ILs diva-portal.orgresearchgate.net |

Eliminating both catalysts and solvents represents a significant step towards ideal green synthesis. Such approaches simplify purification, reduce waste, and can lower costs.

Catalyst-Free Synthesis: A notable catalyst-free method for producing acetate esters involves the reaction of an alcohol precursor directly with ketene. google.com This process can afford very high yields and high purity without the need for a catalyst. The absence of a catalyst eliminates the need for post-reaction extraction or purification steps to remove it, considerably shortening the preparation time and avoiding additional wastewater. google.com For example, various alcohols, including terpene alcohols like menthol, have been successfully acetylated using this method with conversions reaching 99%. google.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions are highly desirable as they maximize the atom economy of a reaction and eliminate solvent-related waste. Lipase-catalyzed transesterification is one such method that has been successfully applied to the synthesis of acetate esters like neryl acetate. scielo.br In this approach, an alcohol (e.g., nerol) is reacted with an acetyl donor (e.g., vinyl acetate), which can also serve as the solvent, in the presence of a lipase enzyme. scielo.br This method avoids the use of toxic chemicals and harsh conditions associated with traditional chemical synthesis, and high yields (around 98%) have been reported. scielo.br While this method uses a biological catalyst, other solvent-free reactions can proceed without any catalyst, for example, by simply heating the neat reactants. researchgate.net

Table 3: Overview of Catalyst-Free and Solvent-Free Methods

| Method | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Catalyst-Free Acetylation | Alcohol, Ketene | 60-90 °C google.com | High yield and purity, no catalyst removal, reduced wastewater google.com |

| Solvent-Free Transesterification | Alcohol, Vinyl Acetate, Lipase | 40 °C, 200 r/min shaking scielo.br | Environmentally friendly, avoids toxic chemicals, high yield scielo.br |

Mechanistic Insights into Formation and Transformation Reactions of Dimethyl Octenyl Acetate

Fundamental Esterification Reaction Mechanisms

Esterification is a fundamental class of organic reactions that results in the formation of an ester, typically from the reaction of a carboxylic acid and an alcohol. Dimethyl octenyl acetate (B1210297) is synthesized through such reactions, involving an alcohol (dimethyloctenol) and an acetylating agent, such as acetic acid or its derivatives. The specific pathway for this transformation can be influenced by the choice of catalyst—acidic, basic, or enzymatic—each presenting a unique mechanistic route.

The most common acid-catalyzed route for forming esters like dimethyl octenyl acetate from a carboxylic acid and an alcohol is the Fischer-Speier esterification, or simply Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, meaning it is reversible. masterorganicchemistry.comchemistrysteps.com The mechanism involves the activation of the carboxylic acid by a proton from the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.

The key mechanistic steps are as follows:

Protonation of the Carbonyl Group: The oxygen atom of the carbonyl group on acetic acid is protonated by the acid catalyst. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The alcohol, dimethyloctenol, acts as a nucleophile and attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

To shift the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed. chemistrysteps.com

Base-catalyzed esterification, particularly for forming esters from unactivated esters and alcohols (transesterification), proceeds through a different mechanism. While direct reaction between a carboxylic acid and an alcohol under basic conditions is unfavorable (as the base deprotonates the acid to form a non-reactive carboxylate), bases can effectively catalyze the reaction of an alcohol with more reactive acyl compounds like acid anhydrides or other esters. rsc.org

A general mechanism for base-catalyzed transesterification involves the following steps:

Alkoxide Formation: The base removes a proton from the alcohol (dimethyloctenol), forming a nucleophilic alkoxide.

Nucleophilic Acyl Substitution: The newly formed alkoxide attacks the carbonyl carbon of an existing ester (e.g., a simple methyl or ethyl acetate), leading to a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, eliminating the original alkoxide (e.g., methoxide (B1231860) or ethoxide), which is subsequently protonated by the solvent or catalyst to regenerate a neutral alcohol.

This process is also an equilibrium, but it can be driven to completion by using a large excess of the starting alcohol or by removing the alcohol product as it forms. This method offers a mild and efficient pathway for synthesizing a wide range of esters. rsc.org The base-catalyzed hydrolysis of an ester, known as saponification, is the reverse of this process and is effectively irreversible because the final carboxylic acid is deprotonated by the base. chemistrysteps.comyoutube.com

Enzymatic synthesis provides a green and highly selective alternative to chemical catalysis for producing esters like this compound. Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments, which favors synthesis over hydrolysis. researchgate.net

The reaction dynamics of lipase-catalyzed esterification typically follow a Ping-Pong Bi-Bi mechanism, which involves:

Acyl-Enzyme Complex Formation: The enzyme's active site (containing a catalytic triad, often Ser-His-Asp) attacks the acyl donor (e.g., acetic anhydride (B1165640) or acetic acid), forming a covalent tetrahedral intermediate.

Release of the First Product: This intermediate collapses, releasing the first product (e.g., water or another molecule of acetic acid) and leaving an acyl-enzyme complex.

Nucleophilic Attack by Alcohol: The alcohol (dimethyloctenol) then enters the active site and attacks the acyl-enzyme complex, forming a second tetrahedral intermediate.

Release of the Ester: This second intermediate breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, which can then begin another catalytic cycle.

This enzymatic process is highly specific, often resulting in high conversion rates under mild conditions (e.g., moderate temperatures), which helps to prevent the degradation of thermally sensitive compounds. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound via esterification is governed by both kinetic and thermodynamic factors. As an equilibrium-controlled reaction, the final yield is determined by the thermodynamics of the system, while the speed at which this equilibrium is reached is a matter of kinetics.

Thermodynamics: The esterification of a carboxylic acid with an alcohol is generally a reversible process with an equilibrium constant (Keq) close to 1, indicating that the reaction does not strongly favor either reactants or products. The reaction is typically slightly exothermic. According to Le Châtelier's principle, the equilibrium can be shifted to favor the formation of the ester by:

Using an excess of one reactant (either the alcohol or the carboxylic acid).

Removing one of the products (usually water) as it is formed.

Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the reactants.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for exothermic reactions, excessively high temperatures can unfavorably shift the equilibrium position towards the reactants, leading to a lower yield.

Catalyst: Acid, base, or enzyme catalysts significantly increase the reaction rate by providing a lower activation energy pathway. The reaction rate is typically proportional to the concentration of the catalyst.

Reactant Concentration: Higher concentrations of the reactants lead to a faster reaction rate.

The table below summarizes the influence of key parameters on the esterification reaction.

| Parameter | Effect on Reaction Rate (Kinetics) | Effect on Equilibrium Position (Thermodynamics) |

|---|---|---|

| Increase in Temperature | Increases rate | Shifts towards reactants (for exothermic reactions) |

| Increase in Catalyst Concentration | Increases rate | No effect on equilibrium position |

| Increase in Reactant Concentration | Increases rate | Shifts towards products |

| Removal of Water | No direct effect on rate | Shifts towards products |

Degradation and Hydrolysis Pathways of Acetate Esters

The primary degradation pathway for this compound, like other acetate esters, is hydrolysis. This reaction is the reverse of esterification, where the ester reacts with water to break down into its constituent alcohol (dimethyloctenol) and carboxylic acid (acetic acid). chemistrysteps.com The hydrolysis can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. chemistrysteps.com The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. The process is reversible and reaches an equilibrium state. youtube.comkhanacademy.org

Base-Promoted Hydrolysis (Saponification): This pathway is irreversible. A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.comyoutube.com

The stability of acetate esters such as this compound is significantly influenced by environmental conditions, primarily pH, temperature, and the presence of water.

pH: The rate of hydrolysis is highly dependent on pH. The reaction is slowest in a neutral pH range (around pH 4-5). The rate increases significantly under both acidic (low pH) and basic (high pH) conditions. Studies have shown that a lower buffer pH can increase the rate of ester hydrolysis. mdpi.com Basic conditions, in particular, lead to rapid and irreversible degradation. chemistrysteps.com

Temperature: An increase in temperature accelerates the rate of hydrolysis, regardless of the pH. mdpi.com This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Water: As a reactant in the hydrolysis reaction, the presence of water is essential for degradation to occur. In hydrophobic environments or in the absence of water, the stability of the ester is greatly enhanced. acs.org

The following table summarizes the effects of these environmental factors on the stability of acetate esters.

| Environmental Factor | Condition | Impact on Ester Stability | Primary Degradation Pathway |

|---|---|---|---|

| pH | Acidic (pH < 4) | Decreased Stability | Acid-Catalyzed Hydrolysis |

| Neutral (pH ≈ 4-6) | Highest Stability | Slow Hydrolysis | |

| Basic (pH > 7) | Significantly Decreased Stability | Base-Promoted Hydrolysis (Saponification) | |

| Temperature | Low (e.g., 4°C) | Increased Stability | Slowed Hydrolysis Rate |

| High (e.g., 25°C and above) | Decreased Stability | Accelerated Hydrolysis Rate | |

| Water Presence | High Water Content | Decreased Stability | Promotes Hydrolysis |

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "" with a specific focus on "Transition Metal-Mediated Transformations" and "Oxidative Addition and Reductive Elimination in Cross-Coupling Reactions."

The reason for this is a lack of specific research findings, data, and detailed mechanistic studies for the compound “this compound” within the specified context of transition metal-catalyzed cross-coupling reactions. Searches for scholarly articles, patents, and other scientific publications did not yield information directly pertaining to the oxidative addition and reductive elimination mechanisms involving this particular molecule.

To provide a scientifically accurate and informative article as per the instructions, it is imperative to rely on published research data. Without such data for "this compound," any attempt to describe its behavior in these complex organometallic reactions would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested content cannot be generated.

Advanced Analytical Methodologies for Characterization of Dimethyl Octenyl Acetate

High-Resolution Chromatographic Techniques for Isomer Separation

Chromatographic methods are fundamental for separating the components of a chemical mixture. For a compound such as Dimethyl octenyl acetate (B1210297), which may have several isomers, high-resolution techniques are necessary to distinguish between these closely related structures.

High-Performance Liquid Chromatography (HPLC) for Octenyl Succinate (B1194679) Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. In the context of compounds structurally related to Dimethyl octenyl acetate, such as octenyl succinate isomers, HPLC is particularly effective. nih.govresearchgate.net The method involves passing a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the isomers with the stationary phase. A common setup for analyzing octenyl succinate isomers utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net

Table 1: Representative HPLC Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile and Water |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table illustrates typical starting conditions that may be optimized for specific isomeric separations.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is the foremost analytical technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. acs.orgresearchgate.netnih.gov In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase, with different isomers exhibiting distinct retention times. The combination of GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is standard for the analysis of flavor and fragrance compounds. researchgate.netd-nb.info

Table 2: General Gas Chromatography Parameters for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table provides a general set of GC parameters that can be adapted for the specific analysis of this compound and its isomers.

Multi-Dimensional Chromatography for Complex Mixture Analysis

For exceedingly complex mixtures where single-column chromatography fails to provide adequate separation, multi-dimensional chromatography offers a superior solution. chromatographytoday.commdpi.comencyclopedia.pub This technique employs multiple columns, each with a different stationary phase or separation mechanism. chromatographytoday.commdpi.com Effluent from the first separation stage is transferred to a subsequent column for further analysis, significantly enhancing peak capacity and resolution. chromatographytoday.commdpi.comencyclopedia.pub This approach is invaluable for separating isomeric compounds in intricate matrices like food, flavor, and fragrance products. encyclopedia.pub Multi-dimensional chromatography can involve various combinations, such as coupling two gas chromatography columns (GC-GC) or a liquid chromatography column with a gas chromatography column (LC-GC). mdpi.com

Advanced Mass Spectrometric Identification and Elucidation

Mass Spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, providing critical information for molecular weight determination and structural elucidation. When coupled with chromatographic separation, it offers definitive compound identification.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Structural Confirmation

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, well-suited for the analysis of less polar and thermally stable compounds. nationalmaglab.orgwikipedia.orgnih.gov APCI involves gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org This method is advantageous for compounds that are not easily ionized by electrospray ionization (ESI). nationalmaglab.org When analyzing octenyl succinate isomers, the combination of HPLC with APCI-MS has been successfully used for their identification. nih.govresearchgate.net The technique typically produces protonated molecules ([M+H]+), which clearly indicates the molecular weight of the analyte with minimal fragmentation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an advanced technique that provides in-depth structural information by analyzing the fragmentation patterns of selected ions. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgunt.edu The fragmentation pattern is a unique characteristic of the molecule's structure and is instrumental in differentiating between isomers that may be difficult to resolve chromatographically. nih.govnih.gov This detailed structural data is critical for the unambiguous identification of this compound and its related compounds. nih.gov

Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable in the structural elucidation of chemical compounds. For this compound, methods such as Solid-State Nuclear Magnetic Resonance (SSNMR) and Fourier Transform Infrared (FTIR) Spectroscopy provide detailed information regarding its molecular structure, dynamics, and the functional groups present.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Molecular Structure and Dynamics

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful analytical technique for the characterization of the atomic-level structure and dynamics of materials in the solid state. wikipedia.orgeuropeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. mdpi.com For a compound like this compound, which may exist in various physical forms (e.g., adsorbed onto a solid support, encapsulated, or in a semi-solid matrix), SSNMR can offer unique insights.

The SSNMR spectrum is influenced by several nuclear spin interactions, including chemical shielding, dipolar coupling, and quadrupolar interactions. wikipedia.org These interactions can provide detailed information about the local environment of each nucleus. mdpi.comresearchgate.net Techniques such as Magic Angle Spinning (MAS) are routinely employed to reduce anisotropic broadening and enhance spectral resolution, resulting in sharper and narrower peaks. wikipedia.orgmdpi.com

In the context of this compound, ¹³C SSNMR would be particularly informative. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of carbons in the octenyl chain, the acetate group, and the methyl groups. europeanpharmaceuticalreview.com Furthermore, SSNMR can be used to study the conformational details and packing arrangements in a crystal lattice, identify the number of crystallographically inequivalent sites, and characterize polymorphism. europeanpharmaceuticalreview.comnih.gov

Molecular dynamics can also be probed using SSNMR by measuring relaxation times. These measurements provide information on the mobility of different segments of the this compound molecule, such as the flexibility of the octenyl chain versus the more rigid ester group.

Table 1: Potential SSNMR Applications for this compound Analysis

| SSNMR Parameter/Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹³C Chemical Shifts | Local electronic environment of each carbon atom. | Confirms molecular structure, identifies different chemical sites (e.g., C=O, O-CH₃, C=C). europeanpharmaceuticalreview.comresearchgate.net |

| Magic Angle Spinning (MAS) | Narrows spectral lines by averaging anisotropic interactions. | Improves spectral resolution to distinguish between closely related carbon signals. wikipedia.orgmdpi.com |

| Cross-Polarization (CP) | Enhances the signal of less abundant nuclei (like ¹³C) from abundant nuclei (like ¹H). | Increases sensitivity of the ¹³C SSNMR experiment, reducing acquisition time. |

| Relaxation Times (T₁, T₁ρ) | Molecular motion and dynamics on different timescales. | Characterizes the mobility of the alkyl chain versus the ester functional group. researchgate.net |

| 2D Correlation Spectroscopy | Connectivity and spatial proximity between different nuclei. | Helps in assigning resonances and determining through-bond and through-space correlations. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical method used to identify the functional groups present in a molecule. scispace.com The technique works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a molecular fingerprint, providing qualitative and quantitative information about the compound's composition. ucdavis.edu

For this compound, the FTIR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks would be associated with the ester group and the hydrocarbon skeleton.

Ester Group: The ester functionality gives rise to two distinct, strong absorption bands. The carbonyl (C=O) stretching vibration typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibration is also characteristic and is usually observed in the 1300-1000 cm⁻¹ region. ieeesem.com

Alkenyl Group: The presence of the double bond (C=C) in the octenyl chain will result in a stretching vibration band around 1650 cm⁻¹. The C-H stretching of the vinyl group (=C-H) appears above 3000 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations from the methyl and methylene (B1212753) groups along the chain are found in the 2960-2850 cm⁻¹ region. ieeesem.com C-H bending vibrations for these groups occur around 1465 cm⁻¹ and 1375 cm⁻¹. ieeesem.com

By comparing the obtained spectrum with reference databases, FTIR serves as a reliable tool for the identification and quality control of this compound. scispace.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3000 | Vinyl (=C-H) | Stretching |

| 2960-2850 | Alkyl (C-H) | Stretching |

| 1750-1735 | Ester (C=O) | Stretching |

| 1680-1640 | Alkene (C=C) | Stretching |

| 1470-1450 | Methylene (-CH₂) | Bending |

| 1380-1370 | Methyl (-CH₃) | Bending |

| 1300-1000 | Ester (C-O) | Stretching |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. colostate.edu In gas chromatography (GC), derivatization is a crucial tool for analyzing compounds that are otherwise non-volatile, thermally unstable, or exhibit poor chromatographic behavior. youtube.comscioninstruments.com

Principles of Derivatization in Gas Chromatography

The primary goal of derivatization in GC is to alter the chemical properties of an analyte to make it more amenable to analysis. youtube.comscioninstruments.com This is achieved by modifying the polar functional groups of the analyte, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups, which are often responsible for undesirable chromatographic characteristics. scioninstruments.com

The main principles behind GC derivatization are:

Increased Volatility: Many polar compounds have low volatility due to strong intermolecular forces like hydrogen bonding. colostate.edusigmaaldrich.com By replacing the active hydrogen in polar groups with a less polar group (e.g., a trimethylsilyl (B98337) group), these intermolecular forces are weakened, reducing the boiling point and increasing the volatility of the analyte. youtube.comscioninstruments.com

Improved Thermal Stability: Some compounds can decompose at the high temperatures used in the GC injection port and column. youtube.comscioninstruments.com Derivatization can protect these thermally labile groups, allowing the compound to pass through the GC system intact. damascusuniversity.edu.sy

Enhanced Detectability: Derivatization can be used to introduce specific chemical moieties that significantly increase the response of a selective detector. weber.hu For example, introducing halogenated groups into a molecule makes it highly responsive to an electron capture detector (ECD), enabling detection at very low levels. colostate.edudamascusuniversity.edu.sy

Improved Chromatographic Performance: Polar compounds can interact with active sites on the GC column, leading to poor peak shape (tailing) and reduced resolution. scioninstruments.comsigmaaldrich.com Derivatization reduces the polarity of the analytes, minimizing these interactions and resulting in sharper, more symmetrical peaks. sigmaaldrich.com

Applications of Alkylation, Acylation, and Silylation for Ester Analysis

While this compound is an ester and generally amenable to GC analysis, derivatization techniques are highly relevant when analyzing it within complex matrices where precursors, degradation products, or other related polar compounds are present. The three main types of derivatization reactions are silylation, acylation, and alkylation. chromtech.com

Alkylation: This process involves replacing an active hydrogen with an alkyl group. chromtech.com It is primarily used for compounds with acidic hydrogens, such as carboxylic acids and phenols. colostate.eduweber.hu In the context of analyzing a sample containing this compound, if its acidic precursor (acetic acid) or other free fatty acids were present, they could be converted into their corresponding methyl esters via alkylation (a process also known as esterification). sigmaaldrich.comweber.hu This conversion reduces their polarity and improves their chromatographic behavior. sigmaaldrich.com Alkyl esters exhibit excellent stability and can be stored for extended periods if needed. weber.hu

Acylation: Acylation converts compounds with active hydrogens (e.g., -OH, -SH, -NH) into esters, thioesters, and amides. weber.hu This technique is useful for protecting unstable groups and improving volatility. damascusuniversity.edu.sy For instance, if the alcohol precursor of this compound (e.g., an octenol) were present in a sample, it could be acylated. A key application of acylation is the introduction of perfluoroacyl groups, which greatly enhances the sensitivity of the electron capture detector (ECD). colostate.eduweber.hu

Silylation: This is the most common derivatization method in GC analysis. chromtech.com It involves replacing an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group. scioninstruments.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. scioninstruments.com This method is effective for a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines. scioninstruments.com If an octenol was present as an impurity or degradation product in a this compound sample, silylation would be an effective method to derivatize it for GC analysis.

Thermal Analysis Techniques for Material Characterization (excluding specific compound properties)

Differential Scanning Calorimetry (DSC) in Polymorph and Amorphous Content Determination

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. mt.com In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. wikipedia.org The sample and reference are maintained at nearly the same temperature throughout the experiment, which involves subjecting them to a controlled temperature program. wikipedia.orglibretexts.org This method provides quantitative and qualitative information about physical and chemical changes that involve endothermic (heat absorbing) or exothermic (heat releasing) processes, or changes in heat capacity. tainstruments.com

The principle of DSC involves monitoring the heat flow to a sample and an inert reference material as they are heated, cooled, or held at a constant temperature. mt.comlibretexts.org When the sample undergoes a thermal transition, such as melting or crystallization, it will absorb or release heat. This results in a temperature difference between the sample and the reference, and the instrument measures the energy required to maintain a zero temperature difference between them. libretexts.org The output is a thermogram plotting heat flow against temperature, from which transition temperatures and enthalpy changes can be determined.

Polymorph Determination

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. netzsch.comyoutube.com These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, stability, and melting point. tainstruments.com DSC is a primary tool for identifying and characterizing polymorphism. tainstruments.comnetzsch.com

Different polymorphs of a substance will have unique melting points and enthalpies of fusion. netzsch.com A DSC thermogram of a polymorphic material may show multiple endothermic peaks, each corresponding to the melting of a different crystalline form. For example, a less stable polymorph will typically melt at a lower temperature than a more stable form.

Furthermore, DSC can be used to study the transformations between polymorphic forms. netzsch.com These transformations can be either reversible (enantiotropic) or irreversible (monotropic). youtube.com A typical DSC experiment might involve heating a sample to observe its melting behavior, followed by a controlled cooling cycle to study its recrystallization, and then a second heating cycle to analyze the form that crystallized. An exothermic peak during the heating scan can indicate a recrystallization event, where a metastable form melts and then recrystallizes into a more stable form before melting again at a higher temperature. tainstruments.com The heating rate is a critical experimental parameter; higher heating rates can be used to detect metastable forms before they have time to transform. tainstruments.comtainstruments.com

Amorphous Content Determination

In addition to crystalline forms, a compound can exist in an amorphous state, which lacks long-range molecular order. The presence and quantity of amorphous content can significantly impact a material's physical and chemical properties. tainstruments.com DSC is highly effective for detecting and quantifying the amorphous phase. tainstruments.comcsuohio.edu

The key indicator of amorphous content in a DSC thermogram is the glass transition (Tg). This is an endothermic, step-like change in the baseline of the thermogram, representing the transition from a rigid, glassy state to a more mobile, rubbery state upon heating. psu.eduresearchgate.net The magnitude of this change in heat capacity (ΔCp) at the glass transition is directly proportional to the amount of amorphous material in the sample. tainstruments.com

In some cases, upon heating above the glass transition temperature, the amorphous portion of the sample gains enough mobility to crystallize. This process, known as cold crystallization, is observed as an exothermic peak in the DSC curve. psu.eduresearchgate.net The enthalpy of this exotherm can be used to quantify the amount of amorphous material that has crystallized. Subsequently, at a higher temperature, the newly formed crystalline structure will melt, showing a corresponding endothermic peak.

By comparing the net enthalpy of the transitions (enthalpy of melting minus enthalpy of cold crystallization) with the enthalpy of fusion for a 100% crystalline standard of the material, the percentage of crystallinity and, by extension, the amorphous content of the original sample can be calculated. researchgate.netmdpi.com

While specific DSC data for this compound is not extensively detailed in published literature, the table below illustrates hypothetical findings from a DSC analysis of a sample containing both amorphous and polymorphic crystalline forms. Such an analysis would provide crucial data on its physical state.

Interactive Data Table: Hypothetical DSC Thermal Events for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Glass Transition (Tg) | -60.3 | N/A | 0.45 (ΔCp) | Presence of an amorphous phase. |

| Cold Crystallization | -25.1 | -21.5 | -25.8 | Crystallization of the amorphous phase upon heating. |

| Melt (Polymorph A) | 15.4 | 18.2 | 40.1 | Melting of a metastable crystalline form. |

| Melt (Polymorph B) | 28.9 | 32.5 | 55.7 | Melting of a more stable crystalline form. |

Computational Chemistry and Molecular Modeling of Dimethyl Octenyl Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Mechanistic Probing

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for probing reaction mechanisms, such as the hydrolysis of esters. Studies on similar esters, like ethyl acetate (B1210297), have utilized DFT to map out the potential energy surface of reactions. nih.govnih.gov For dimethyl octenyl acetate, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to study its formation via esterification or its degradation pathways. nih.gov

Such calculations would identify the transition states and intermediates, allowing for the determination of activation energy barriers. For instance, in the acid-catalyzed synthesis of ethyl acetate, DFT studies have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.govnih.gov A similar mechanistic investigation for this compound would provide valuable insights into optimizing its synthesis and understanding its stability.

Table 1: Representative DFT-Calculated Parameters for an Ester Reaction Intermediate

| Parameter | Value |

| Relative Energy (kcal/mol) | -5.2 |

| Key Bond Length (Å) | 1.54 (C-O) |

| NBO Charge on Carbonyl Carbon | +0.85 |

Note: Data are representative and based on DFT studies of similar esterification reactions.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a way to solve the Schrödinger equation without empirical parameters. These methods are computationally intensive but can yield highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to predict properties such as dipole moment, polarizability, and vibrational frequencies (infrared spectra). These calculated properties can be compared with experimental data to validate the computational model.

Conformational Analysis and Energy Landscapes

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. The resulting energy landscape would reveal the global minimum energy structure and other low-lying local minima, providing a detailed picture of the molecule's flexibility and preferred shapes. Studies on the conformational behavior of similar molecules, like nerolidol (B1678203) complexed with cyclodextrins, highlight the importance of understanding these spatial arrangements. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's dynamics, interactions with its environment (e.g., a solvent), and conformational changes.

For this compound, an all-atom MD simulation in a solvent like water or ethanol (B145695) could reveal how the molecule behaves in solution. acs.org This would be particularly relevant for understanding its properties in fragrance formulations. The simulation could provide information on its diffusion, solvation free energy, and the dynamics of its flexible tail. Such simulations are increasingly used to understand the behavior of flavor and fragrance molecules in complex systems. nih.gov

Prediction of Activity Spectra (e.g., PASS) and Structure-Activity Relationship (SAR) Modeling

The biological activities of a molecule, including its olfactory perception, can often be predicted from its structure. The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities based on the structure of a compound. genexplain.com For this compound, a PASS prediction could suggest potential biological activities beyond its use as a fragrance, which could then be investigated experimentally.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique used in the fragrance industry to correlate a molecule's structural features with its perceived scent. acs.orgnih.gov By building a statistical model based on a dataset of molecules with known odors, QSAR can predict the scent of a new molecule. For this compound, a QSAR model for fruity or floral scents could be used to predict its odor intensity and character based on calculated molecular descriptors (e.g., logP, molecular shape, electronic properties). The development of such models is a key area of research in flavor and fragrance chemistry. nih.govacs.org

Table 2: Example of Descriptors Used in Fragrance QSAR Models

| Descriptor Type | Example | Relevance to Odor |

| Topological | Kier Flexibility Index | Relates to molecular shape and interaction with receptors. |

| Electronic | Partial Charge on Oxygen | Influences hydrogen bonding and electrostatic interactions. |

| Lipophilicity | LogP | Affects transport to olfactory receptors. |

In Silico Generation and Analysis of 3D Molecular Structures

The starting point for any computational chemistry study is the 3D structure of the molecule. For this compound, a 3D structure can be generated using various molecular modeling software. nih.gov This initial structure can then be optimized using energy minimization techniques (molecular mechanics or quantum mechanics) to find a low-energy conformation.

Analysis of the 3D structure provides insights into its shape, size, and surface properties. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions of positive and negative potential, which are important for intermolecular interactions. These in silico generated structures are crucial for docking studies with olfactory receptors, which can help to elucidate the molecular basis of its fragrance. nih.gov The generation and analysis of 3D structures are a standard part of modern computational drug and fragrance design. nih.gov

Biological Interactions and Biochemical Significance Excluding Clinical/safety Aspects

Role in Natural Product Metabolism and Biosynthesis

Dimethyl octenyl acetate (B1210297), commonly known as citronellyl acetate, is a naturally occurring monoterpene ester. It is a product of the secondary metabolism of various plants and has been identified in the essential oils of species such as Citrus reticulata (mandarin orange) and in plants like citronella grass, rose, and geranium. scentree.co As a plant metabolite, it contributes to the characteristic aroma of these species. scentree.coelifesciences.org

Beyond the plant kingdom, citronellyl acetate is also recognized as a microbial product. It is a metabolite found in or produced by the yeast Saccharomyces cerevisiae. ymdb.ca Its presence has also been noted in other yeasts, such as Hansenula saturnus and Pichia kluyveri, which are capable of producing the ester through microbial esterification. nih.govresearchgate.net This highlights the compound's role not only in plant biochemistry but also in the metabolic processes of commercially and ecologically important microorganisms.

Table 1: Documented Natural Occurrences of Dimethyl Octenyl Acetate (Citronellyl Acetate)

| Kingdom | Organism/Source | Specific Example |

|---|---|---|

| Plantae | Aromatic Plants | Rosa spp. (Rose), Cymbopogon nardus (Citronella), Pelargonium graveolens (Geranium) elifesciences.org |

| Plantae | Citrus Fruits | Citrus reticulata (Mandarin Orange) |

| Fungi | Yeast | Saccharomyces cerevisiae ymdb.ca |

The biosynthesis of this compound is a multi-step enzymatic process built upon the core terpene synthesis pathway. The process begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). preprints.org The subsequent steps to form the citronellol (B86348) backbone vary between organisms.

In plants like Rosa spp. (rose), GPP is converted to geraniol (B1671447), which is then oxidized to geranial via a geraniol dehydrogenase (GeDH). preprints.org Geranial is subsequently reduced to citronellal (B1669106) and then to citronellol by specific reductases. researchgate.netnih.gov In pelargoniums, enzymes from the PRISE (progesterone 5β-reductase and/or iridoid synthase-like enzymes) family, identified as citral (B94496) reductases, are involved in converting citral to citronellal, which is then further reduced to citronellol. nih.gov

In the yeast Saccharomyces cerevisiae, the conversion of geraniol to citronellol is catalyzed by a reductase enzyme known as Old Yellow Enzyme (OYE2), which is encoded by the OYE2 gene. researchgate.nettwistaroma.fr

The final and crucial step in the biosynthesis of this compound is the esterification of the alcohol citronellol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. frontiersin.orgnih.gov In yeast, the enzyme Alcohol acetyltransferase 1 (Atf1p), encoded by the ATF1 gene, is primarily responsible for the acetylation of terpenols like citronellol, using acetyl-CoA as the acyl donor to form citronellyl acetate. twistaroma.frresearchgate.net

Biotransformation of plant metabolites often involves glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs) that attaches a sugar moiety to the molecule. This modification can alter the compound's solubility, stability, and biological activity. nih.gov While specific glucosidase activity directly on citronellyl acetate is not extensively documented, the glycosylation of its precursor, citronellol, and other terpenes is a known mechanism in plants to regulate their storage and transport. nih.gov

Table 2: Key Enzymes in this compound (Citronellyl Acetate) Biosynthesis

| Step | Enzyme Class | Specific Enzyme Example | Organism | Function |

|---|---|---|---|---|

| Precursor Formation | Geraniol Dehydrogenase (GeDH) | RhGeDH1 | Rosa spp. | Oxidation of geraniol to geranial preprints.org |

| Precursor Formation | Citral Reductase (PRISE family) | PhCIRs | Pelargonium spp. | Reduction of citral to citronellal nih.gov |

| Precursor Formation | Old Yellow Enzyme (OYE) | OYE2 | Saccharomyces cerevisiae | Reduction of geraniol to citronellol researchgate.nettwistaroma.fr |

Influence on Bioprocesses and Complex Matrices (e.g., Fermentation)

During microbial fermentation, particularly in the production of alcoholic beverages like wine, this compound is an important aromatic compound. It is synthesized by yeast, primarily Saccharomyces cerevisiae, as a by-product of its metabolism. twistaroma.fr The compound imparts desirable sensory characteristics, described as fresh, fruity, rosy, and citrus-like notes, to the final product. scentree.cotwistaroma.fr

The formation of citronellyl acetate and other esters is dependent on the availability of precursor molecules—alcohols (like citronellol) and acyl-CoAs (specifically acetyl-CoA)—and the activity of AAT enzymes. researchgate.net Citronellol itself can be derived from geraniol, a compound present in grapes, which is then biotransformed by yeast reductases (like OYE2) during fermentation. researchgate.net The yeast's AAT enzymes, particularly Atf1p, then catalyze the esterification. twistaroma.fr The expression of the ATF1 gene and subsequent enzyme activity are key factors determining the final concentration of acetate esters in wine and other fermented beverages. nih.gov Therefore, the generation of this compound is a significant event in shaping the complex flavor and aroma profile, often referred to as the fermentation bouquet. nih.gov

The release of these compounds can be influenced by various factors, including plant development, time of day, and environmental stresses. These volatile esters play a role in attracting pollinators, defending against herbivores, and communicating with other plants. This compound, with its characteristic floral and fruity scent, contributes to the chemical signature of a plant, making it a vital part of the complex information conveyed through its VOC profile.

Derivatives in Biological Systems

The primary biological derivative related to this compound is its immediate alcoholic precursor, citronellol. foreverest.net The acetate itself is an ester derivative of citronellol, formed through the enzymatic addition of an acetyl group. foreverest.net In many biological processes, particularly during fermentation and within plant tissues, the relationship between the alcohol and its corresponding acetate ester is dynamic. The synthesis of the ester is catalyzed by AATs, and it is possible for the reverse reaction, hydrolysis, to occur, releasing the parent alcohol.